(2-Chloropyrimidin-4-yl)methanamine dihydrochloride
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Overview
Description
(2-Chloropyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H8Cl3N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
Chemistry
In chemistry, (2-Chloropyrimidin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of antiviral, anticancer, and antimicrobial agents. Its derivatives are being explored for their therapeutic properties and efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Safety and Hazards
“(2-Chloropyrimidin-4-yl)methanamine dihydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Mode of Action
It’s known that the compound has a selective inhibitory effect on loxl2, an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloropyrimidin-4-yl)methanamine dihydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-4-yl)methanamine dihydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct chemical and biological properties.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of (2-Chloropyrimidin-4-yl)methanamine dihydrochloride.
4-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.
2,4-Dichloropyrimidine: A compound with two chlorine atoms in the pyrimidine ring, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-8-2-1-4(3-7)9-5;;/h1-2H,3,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECPUTGYBPDBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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